6-Fluoro-5-methoxy-1H-pyrrolo[2,3-b]pyridine: A Privileged Scaffold in Kinase Inhibitor Design
6-Fluoro-5-methoxy-1H-pyrrolo[2,3-b]pyridine: A Privileged Scaffold in Kinase Inhibitor Design
Executive Summary
The compound 6-fluoro-5-methoxy-1H-pyrrolo[2,3-b]pyridine (CAS: 1638761-05-3) represents a highly specialized derivative of the 7-azaindole class of heterocycles. In modern medicinal chemistry, 7-azaindoles are universally recognized as privileged bioisosteres for purines and indoles, serving as the foundational core for numerous ATP-competitive kinase inhibitors. The strategic functionalization of this scaffold with a 6-fluoro and a 5-methoxy group is not arbitrary; it is a masterclass in structure-based drug design (SBDD) aimed at optimizing binding thermodynamics, modulating physicochemical properties, and mitigating metabolic liabilities.
This technical guide dissects the physicochemical profiling, pharmacophore rationale, and validated synthetic methodologies for utilizing this building block in advanced drug discovery programs.
Physicochemical Profiling and Structural Rationale
To understand the utility of 6-fluoro-5-methoxy-1H-pyrrolo[2,3-b]pyridine, one must analyze its fundamental molecular properties. The data summarized below highlights its compliance with Lipinski’s Rule of Five, making it an ideal fragment for oral drug candidates.
Quantitative Property Matrix
| Property | Value | Clinical/Chemical Significance |
| CAS Registry Number | 1638761-05-3 | Unique identifier for procurement and regulatory tracking. |
| Molecular Formula | C8H7FN2O | Defines the elemental composition. |
| Molecular Weight | 166.15 g/mol | Low molecular weight allows for extensive downstream elaboration. |
| Calculated LogP | 1.71 | Optimal lipophilicity for cell membrane permeability. |
| Topological Polar Surface Area | 37.91 Ų | Excellent for CNS penetration and oral bioavailability. |
| Hydrogen Bond Donors (HBD) | 1 (N1-H) | Critical for anchoring to the kinase hinge region. |
| Hydrogen Bond Acceptors (HBA) | 2 (N7, O-Me) | Facilitates secondary interactions within the binding pocket. |
| Rotatable Bonds | 1 | High rigidity minimizes entropic penalty upon target binding. |
Data sourced and verified from 1.[1]
The Causality of Scaffold Functionalization
The placement of functional groups on the 7-azaindole core dictates its pharmacological destiny:
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The 7-Azaindole Core (Hinge Binder): The N7 nitrogen acts as a hydrogen bond acceptor, while the N1-H acts as a donor. This bidentate motif perfectly mimics the N1 and N6-NH2 of adenine. It anchors the molecule to the backbone amides of the kinase hinge region, a universal requirement for ATP-competitive inhibition.
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The 6-Fluoro Substitution (Metabolic Shield & Electronic Modulator): The C6 position of 7-azaindoles is a notorious metabolic "soft spot," highly susceptible to cytochrome P450-mediated oxidation. Fluorine substitution effectively blocks this liability, increasing the in vivo half-life. Furthermore, fluorine's inductive electron-withdrawing effect (-I) lowers the pKa of the N1 proton, strengthening its hydrogen-bond donor capacity to the kinase backbone.
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The 5-Methoxy Substitution (Steric Anchor): The methoxy group projects into the hydrophobic selectivity pocket adjacent to the hinge region. By displacing high-energy, uncoordinated water molecules from this pocket, the methoxy group provides a massive entropic boost to binding affinity.
Figure 1: Pharmacophore rationale mapping structural features to pharmacological benefits.
Applications in Medicinal Chemistry
The 1H-pyrrolo[2,3-b]pyridine scaffold is a cornerstone in the development of targeted therapies, particularly in oncology and immunology.
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TNIK Inhibition in Colorectal Cancer: Traf2 and Nck-interacting kinase (TNIK) is a critical regulator of Wnt signaling, making it a prime target for colorectal cancer. Recent 3D-QSAR and molecular docking studies have demonstrated that functionalized 1H-pyrrolo[2,3-b]pyridines achieve sub-nanomolar IC50 values against TNIK by perfectly occupying the ATP-binding cleft, as detailed in recent.
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JAK3 Inhibition for Immunomodulation: Janus kinase 3 (JAK3) is essential for lymphoid cell development. Modifying the 5-position (e.g., with methoxy or carboxamide groups) of the azaindole core has been proven to drastically increase JAK3 selectivity over other JAK family members, providing a pathway for novel immunosuppressants used in organ transplantation, as established by 2.[2]
Synthetic Workflows & Experimental Protocols
To utilize this building block, chemists must either synthesize the core or activate it for downstream coupling. Direct nucleophilic aromatic substitution (SNAr) on electron-rich pyrrole rings is notoriously difficult. Therefore, we employ a copper-catalyzed Ullmann-type coupling to install the methoxy group, followed by electrophilic halogenation to activate the C3 position for cross-coupling.
Figure 2: Synthetic workflow for the preparation and C3-activation of the target scaffold.
Protocol A: Synthesis of the Core via Ullmann-Type Coupling
Causality: Standard SNAr fails due to the electron-rich nature of the azaindole. Copper(I) bromide facilitates an oxidative addition/reductive elimination cycle, allowing the methoxide nucleophile to displace the bromine atom efficiently, as validated by standard3.[3]
Step-by-Step Methodology:
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Preparation: In an oven-dried Schlenk flask under an argon atmosphere, dissolve 5-bromo-6-fluoro-1H-pyrrolo[2,3-b]pyridine (1.0 eq) in anhydrous N,N-dimethylformamide (DMF) and anhydrous methanol (3:1 ratio).
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Catalyst Addition: Add Sodium methoxide (NaOMe, 3.0 eq) and Copper(I) bromide (CuBr, 0.2 eq) to the stirring solution.
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Reaction: Heat the mixture to reflux (approx. 100°C) for 12-16 hours. Monitor the reaction via TLC (Ethyl Acetate/Hexane 1:1).
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Workup: Cool the mixture to room temperature, quench with saturated aqueous NH4Cl, and extract with Ethyl Acetate (3x). Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.
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Purification: Purify via flash column chromatography (silica gel) to yield 6-fluoro-5-methoxy-1H-pyrrolo[2,3-b]pyridine.
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Self-Validation (QC): Perform LC-MS. The expected mass peak is [M+H]+ = 167.15.
Protocol B: C3-Activation via Electrophilic Halogenation
Causality: To build a complex kinase inhibitor, the core must be functionalized. The C3 position of the azaindole is the most nucleophilic site due to enamine-like resonance. Using N-Iodosuccinimide (NIS) provides a regioselective, mild iodination, preparing the scaffold for palladium-catalyzed Suzuki-Miyaura cross-coupling.
Step-by-Step Methodology:
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Preparation: Dissolve 6-fluoro-5-methoxy-1H-pyrrolo[2,3-b]pyridine (1.0 eq) in anhydrous DMF. Cool the solution to 0°C using an ice bath to prevent over-halogenation.
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Reagent Addition: Slowly add N-Iodosuccinimide (NIS, 1.05 eq) in small portions over 15 minutes.
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Reaction: Stir the mixture at 0°C for 1 hour, then allow it to warm to room temperature for an additional 2 hours.
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Workup: Quench the reaction by adding a 10% aqueous solution of sodium thiosulfate (Na2S2O3) to neutralize unreacted iodine species. Extract with Dichloromethane (DCM).
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Purification: Wash the organic layer with water (to remove DMF) and brine, dry over MgSO4, and evaporate. Triturate the crude solid in cold diethyl ether to obtain pure 3-iodo-6-fluoro-5-methoxy-1H-pyrrolo[2,3-b]pyridine.
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Self-Validation (QC): Perform 1H-NMR (DMSO-d6). The definitive proof of success is the disappearance of the C3-proton singlet (typically found around 7.4 ppm), confirming regioselective C3-iodination.
References
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J-Stage. "Pyrrolo[2,3-b]pyridine Derivatives as Novel Immunomodulators Targeting Janus Kinase 3." Bioorganic & Medicinal Chemistry. Available at:[Link]
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IMIST. "New compounds based on 1H-pyrrolo[2,3-b] pyridine as potent TNIK inhibitors against colorectal cancer cells." Moroccan Journal of Chemistry. Available at: [Link]
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Thieme Connect. "Product Class 22: Azaindoles and Their Derivatives." Science of Synthesis 10.22. Available at:[Link]
